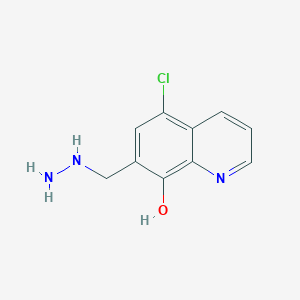

5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol

説明

5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol is a quinoline derivative characterized by a chlorine atom at position 5, a hydrazinylmethyl (-CH₂-NH-NH₂) group at position 7, and a hydroxyl group at position 7. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This compound is synthesized via Mannich reactions or nucleophilic substitutions, with structural validation typically achieved through NMR, HRMS, and X-ray crystallography .

特性

CAS番号 |

5444-90-6 |

|---|---|

分子式 |

C10H10ClN3O |

分子量 |

223.66 g/mol |

IUPAC名 |

5-chloro-7-(hydrazinylmethyl)quinolin-8-ol |

InChI |

InChI=1S/C10H10ClN3O/c11-8-4-6(5-14-12)10(15)9-7(8)2-1-3-13-9/h1-4,14-15H,5,12H2 |

InChIキー |

LYBKAFWCHFQWPJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)CNN)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol typically involves the reaction of 5-chloro-8-hydroxyquinoline with hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinoline derivatives.

Reduction: Reduction reactions can modify the hydrazinylmethyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

科学的研究の応用

5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.

Industry: It may be used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other quinoline derivatives. These interactions may involve binding to DNA or proteins, leading to changes in cellular processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 critically influences chemical reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Key Observations :

- Hydrazinylmethyl vs. Aromatic Groups : The hydrazinylmethyl group offers superior metal-chelating properties compared to phenyl or fluorophenyl substituents, making it a candidate for targeting metalloenzymes .

- Hydrophilicity vs. Lipophilicity: Piperazinylmethyl and morpholinylmethyl groups (e.g., in and ) enhance aqueous solubility but may reduce blood-brain barrier penetration. In contrast, dipentylamino or fluorophenyl groups prioritize lipophilicity for membrane-bound targets .

Critical Research Findings

- Structure-Activity Relationships (SAR): Substitution at position 7 with electron-withdrawing groups (e.g., -F, -Cl) enhances stability and target binding . Bulky substituents (e.g., dipentylamino) improve pharmacokinetics but reduce synthetic yields .

- Contradictions in Data: Some studies report hydrazine derivatives as potent antivirals, while others note toxicity at higher concentrations (>50 µM), highlighting the need for dose optimization .

生物活性

5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol is a quinoline derivative that has garnered attention for its significant biological activities, particularly in the realms of antimicrobial and anticancer applications. This compound's unique structural features contribute to its diverse interactions with biological systems, making it a promising candidate for further medicinal chemistry research.

Chemical Structure and Properties

The compound is characterized by:

- Chlorine atom at the 5th position

- Hydrazinylmethyl group at the 7th position

- Hydroxyl group at the 8th position of the quinoline ring

This specific substitution pattern enhances its biological activity compared to other quinoline derivatives, allowing for targeted interactions with various biomolecules and enzymes.

The biological activity of 5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol primarily involves:

- Enzyme Inhibition : It inhibits specific enzymes related to DNA replication, disrupting the life cycle of pathogens.

- Metal Ion Chelation : The compound acts as a chelator, binding metal ions such as copper and zinc, which can influence cellular processes and signaling pathways .

Antimicrobial Activity

In vitro studies have demonstrated that 5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol exhibits substantial antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition zones. For example:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 23 | 24 |

These results indicate that the compound is competitive with standard antimicrobial agents, suggesting its potential as a new therapeutic agent against resistant strains .

Anticancer Activity

Research indicates that this compound also possesses anticancer properties. It has been shown to affect cell signaling, gene expression, and cellular metabolism, leading to alterations in cancer cell growth. The mechanism involves modulation of pathways critical for tumor progression, potentially making it effective against various cancer types .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Studies : A study evaluated the cytotoxic effects of the compound on different cancer cell lines, revealing promising results in inhibiting cell proliferation with IC50 values comparable to existing chemotherapeutics .

- Antimicrobial Efficacy : Another investigation assessed its effectiveness against multi-drug resistant strains, demonstrating superior activity compared to traditional antibiotics. The study emphasized the importance of further exploring its mechanism of action and potential clinical applications .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of 5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol with various biological targets. These studies support its role as a potent inhibitor of key enzymes involved in disease pathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。